5-tert-Butyl-1,3-benzodioxol-2-one
CAS No.: 54815-21-3
Cat. No.: VC18703129
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54815-21-3 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 5-tert-butyl-1,3-benzodioxol-2-one |
| Standard InChI | InChI=1S/C11H12O3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |
| Standard InChI Key | KLQJKXDFHGURBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |
Introduction
Chemical Identification and Structural Features
Molecular and Stereochemical Attributes
5-tert-Butyl-1,3-benzodioxol-2-one belongs to the benzodioxolone family, featuring a fused benzene ring and a 1,3-dioxolane-2-one moiety. The tert-butyl substituent at the 5-position introduces steric bulk, influencing the compound’s conformational stability and reactivity. The molecular structure is confirmed via spectroscopic methods, including NMR and mass spectrometry, with the InChI key KLQJKXDFHGURBO-UHFFFAOYSA-N providing a unique identifier for computational studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.21 g/mol | |
| CAS Number | 54815-21-3 | |
| Exact Mass | 192.0786 g/mol | |
| Topological Polar Surface Area | 35.5 Ų |
Synthesis and Manufacturing
Historical Context and Modern Methods
The synthesis of benzodioxol-2-one derivatives often involves cyclization reactions. For example, Konovalova et al. demonstrated that 1,3-benzoxathiol-2-ones can be synthesized from quinones and thiourea in a one-step process . While this method targets sulfur-containing analogs, analogous strategies may apply to 5-tert-butyl-1,3-benzodioxol-2-one by substituting oxygen-based reagents.
Reactivity and Chemical Behavior
Radical Interactions
The compound’s reactivity is influenced by its electron-rich aromatic system and the steric effects of the tert-butyl group. Studies on related 1,3-benzodioxol-2-yl radicals reveal tendencies toward rearrangement and hydrogen abstraction. For example, Shahidi and Tidwell observed that 1,3-benzodioxan-2-yl radicals generated from tert-butoxy radical reactions undergo ring-opening to form benzylic radicals . While direct evidence for 5-tert-butyl-1,3-benzodioxol-2-one’s radical behavior is limited, its structural similarity suggests potential participation in free-radical cascades or polymerization initiations .
Stability Under Thermal and Oxidative Conditions
Applications in Science and Industry
Pharmaceutical Intermediates
Benzodioxol-2-one derivatives are precursors to bioactive molecules. For instance, Tret’yakova et al. synthesized 5-hydroxy-1,3-benzoxathiol-2-one derivatives with potential antimicrobial activity . The tert-butyl variant may serve as a lipophilic moiety in prodrug design, enhancing membrane permeability.
Materials Science
The compound’s rigid structure and low polarity make it a candidate for high-performance polymers. Its incorporation into polycarbonates or epoxy resins could improve mechanical strength and thermal stability, though experimental validation is needed.
Future Directions
Further research should prioritize:
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Synthetic Optimization: Developing scalable routes using green chemistry principles.
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Biological Screening: Evaluating toxicity and therapeutic potential.
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Material Characterization: Testing thermal and mechanical properties in polymer matrices.
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